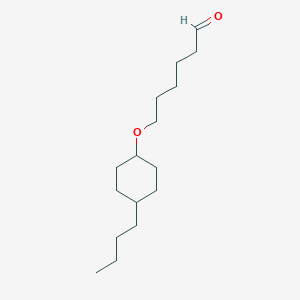
1-Allyl-3-(2,2-dimethylthietan-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-3-(2,2-dimethylthietan-3-yl)urea is a synthetic organic compound characterized by the presence of an allyl group and a dimethylthietan ring attached to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-(2,2-dimethylthietan-3-yl)urea typically involves the reaction of allyl isocyanate with 2,2-dimethylthietan-3-amine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Allyl-3-(2,2-dimethylthietan-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted allyl derivatives.
Applications De Recherche Scientifique
1-Allyl-3-(2,2-dimethylthietan-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Allyl-3-(2,2-dimethylthietan-3-yl)urea involves its interaction with specific molecular targets. The allyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. The urea moiety may also play a role in binding to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Allyl-3-(2,2-dimethylthietan-3-yl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
1-Allyl-3-(2,2-dimethylthietan-3-yl)carbamate: Similar structure but with a carbamate group instead of a urea moiety.
Uniqueness: 1-Allyl-3-(2,2-dimethylthietan-3-yl)urea is unique due to the presence of both an allyl group and a dimethylthietan ring, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H16N2OS |
|---|---|
Poids moléculaire |
200.30 g/mol |
Nom IUPAC |
1-(2,2-dimethylthietan-3-yl)-3-prop-2-enylurea |
InChI |
InChI=1S/C9H16N2OS/c1-4-5-10-8(12)11-7-6-13-9(7,2)3/h4,7H,1,5-6H2,2-3H3,(H2,10,11,12) |
Clé InChI |
UJWJVPNQJWFZPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CS1)NC(=O)NCC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



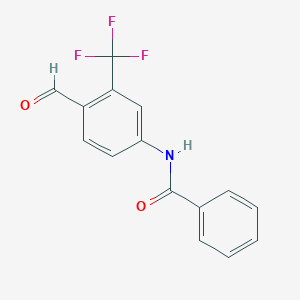
![(3R,3aR,4aR,5R,6R,8aR,9aR)-3-[(dimethylamino)methyl]-6-hydroxy-8a-methylspiro[3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-5,2'-oxirane]-2-one;(E)-but-2-enedioic acid](/img/structure/B13029191.png)
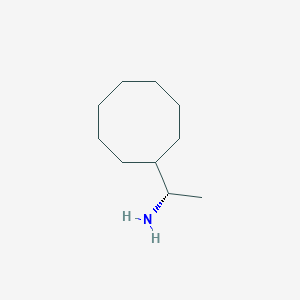
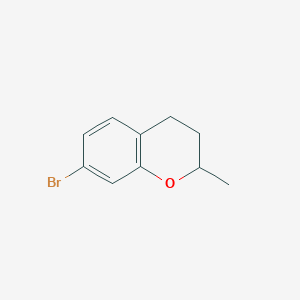
![8-Methoxy-2-azaspiro[4.5]decan-3-one](/img/structure/B13029209.png)
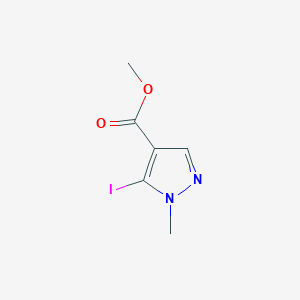
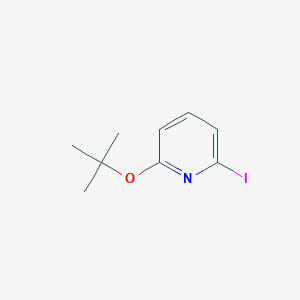
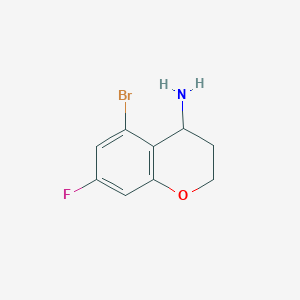
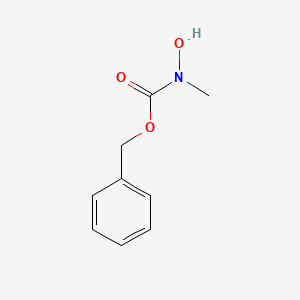
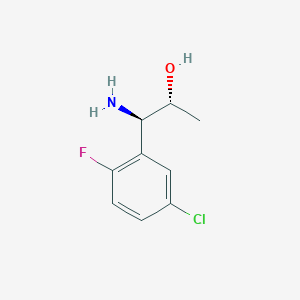
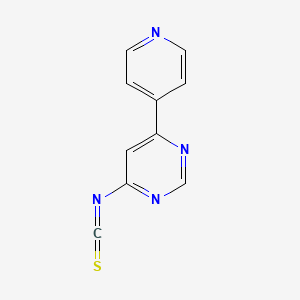
![5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13029257.png)
